
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an isoindolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents. The isoindolinone moiety is then introduced through a series of condensation reactions. The final step involves the coupling of the pyrazole and isoindolinone intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques can significantly enhance the efficiency of industrial synthesis.
化学反応の分析
Types of Reactions
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
- N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide
- N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-6-yl)propionamide
Uniqueness
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide is unique due to its specific substitution pattern on the isoindolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds .
特性
分子式 |
C17H18N4O3 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC名 |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O3/c1-4-15(22)18-11-5-6-12-13(7-11)17(24)21(16(12)23)8-14-9(2)19-20-10(14)3/h5-7H,4,8H2,1-3H3,(H,18,22)(H,19,20) |
InChIキー |
ZXKSTNFIOKRODU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=C(NN=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



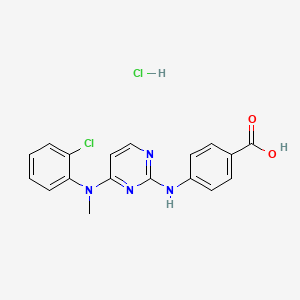
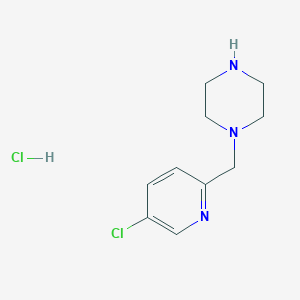
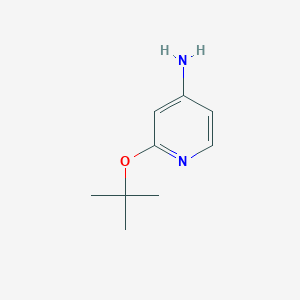
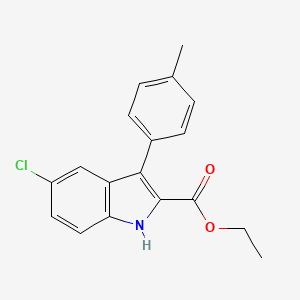

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
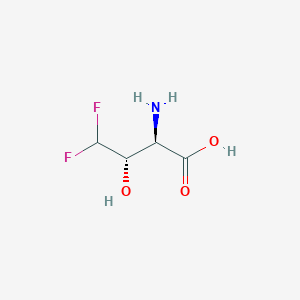
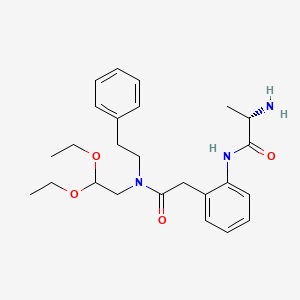
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)



![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
